Chemical and physical properties of Suc-Ala-Pro-pNA
Chemical and physical properties of Suc-Ala-Pro-pNA
An In-Depth Technical Guide to Nα-Succinyl-L-alanyl-L-proline p-nitroanilide (Suc-Ala-Pro-pNA)
This technical guide provides a comprehensive overview of the chemical and physical properties, biochemical applications, and experimental protocols for the chromogenic peptide substrate, Nα-Succinyl-L-alanyl-L-proline p-nitroanilide (Suc-Ala-Pro-pNA). This document is intended for researchers, scientists, and professionals in the fields of biochemistry, enzymology, and drug development.
Introduction
Suc-Ala-Pro-pNA is a synthetic peptide derivative that serves as a highly specific chromogenic substrate for prolyl endopeptidase (PEP, EC 3.4.21.26). Prolyl endopeptidases are serine proteases that cleave peptide bonds on the C-terminal side of proline residues. These enzymes are of significant interest due to their involvement in various physiological processes, including the metabolism of neuropeptides and peptide hormones, and their potential as therapeutic targets for conditions such as celiac disease. The enzymatic cleavage of Suc-Ala-Pro-pNA releases the yellow chromophore p-nitroaniline (pNA), which can be conveniently measured spectrophotometrically, providing a direct and continuous assay of PEP activity.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Suc-Ala-Pro-pNA is presented in Table 1. While detailed quantitative solubility and stability studies are not extensively documented in publicly available literature, practical guidance from supplier information and related research provides a good working knowledge for laboratory use.
Table 1: Chemical and Physical Properties of Suc-Ala-Pro-pNA
| Property | Value |
| Molecular Formula | C₁₈H₂₂N₄O₇ |
| Molecular Weight | 406.39 g/mol [1] |
| Appearance | Typically a white to off-white or slightly yellow powder (inferred from similar p-nitroanilide peptide substrates). |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) for the preparation of stock solutions. For aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute with the buffer. To aid dissolution, gentle heating (to 37°C) and sonication can be employed.[2] |
| Stability and Storage | Solid: Store desiccated at -20°C for long-term stability.Stock Solutions: Store in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[3] Solutions should be sealed to protect from moisture.[3] Avoid repeated freeze-thaw cycles. |
| CAS Number | 95632-46-5[2] |
Biochemical Applications and Mechanism of Action
The primary application of Suc-Ala-Pro-pNA is in the enzymatic assay of prolyl endopeptidase. The succinyl group at the N-terminus enhances the substrate's solubility in aqueous solutions, while the p-nitroanilide moiety at the C-terminus serves as the chromogenic reporter.
The enzymatic reaction proceeds via the hydrolysis of the amide bond between the proline and the p-nitroaniline. This cleavage releases p-nitroaniline, which exhibits a distinct yellow color with a maximum absorbance at approximately 410 nm. The rate of p-nitroaniline release is directly proportional to the activity of the prolyl endopeptidase under the given assay conditions. This allows for the determination of enzyme kinetics and the screening of potential inhibitors.
Experimental Protocols
The following is a representative protocol for the determination of prolyl endopeptidase activity using Suc-Ala-Pro-pNA. This protocol is based on methodologies described in the scientific literature and should be optimized for specific experimental conditions.
Reagents and Buffers
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Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
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Substrate Stock Solution: Prepare a 100 mM stock solution of Suc-Ala-Pro-pNA in DMSO. Store at -20°C or -80°C.
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Enzyme Solution: Purified or partially purified prolyl endopeptidase, diluted in assay buffer to the desired concentration (e.g., 0.01–0.02 µM).
Assay Procedure
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Prepare working solutions of Suc-Ala-Pro-pNA by diluting the stock solution in the assay buffer to final concentrations ranging from 100 µM to 4 mM.
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Pipette the desired volume of the substrate working solution into a 96-well microplate or a cuvette.
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Equilibrate the substrate solution to the assay temperature (e.g., 25°C).
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Initiate the reaction by adding the enzyme solution.
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Immediately monitor the increase in absorbance at 410 nm over time using a spectrophotometer or microplate reader.
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The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
Quantitative Data: Enzyme Kinetics
Suc-Ala-Pro-pNA has been utilized to determine the kinetic parameters of various bacterial prolyl endopeptidases. The Michaelis constant (Km) and the catalytic rate constant (kcat) are crucial for characterizing enzyme efficiency and substrate affinity.
Table 2: Kinetic Parameters of Bacterial Prolyl Endopeptidases with Suc-Ala-Pro-pNA
| Enzyme Source | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |
| Myxococcus xanthus (MX) | 0.3 ± 0.1 | 120 ± 20 | 400 |
| Flavobacterium meningosepticum (FM) | 1.1 ± 0.1 | 110 ± 10 | 100 |
| Sphingomonas capsulata (SC) | 0.6 ± 0.1 | 110 ± 10 | 180 |
Data adapted from Shan et al. (2004), as presented in a comparative biochemical analysis of three bacterial prolyl endopeptidases.
Conclusion
Nα-Succinyl-L-alanyl-L-proline p-nitroanilide is a valuable tool for the specific and sensitive detection of prolyl endopeptidase activity. Its well-defined chemical structure and chromogenic properties facilitate straightforward and reliable enzymatic assays. This technical guide provides essential information for the effective utilization of Suc-Ala-Pro-pNA in research and development, enabling accurate characterization of prolyl endopeptidase kinetics and the screening of potential modulators of enzyme activity. Further research into its detailed solubility and stability in a wider range of conditions would be beneficial for expanding its application.
